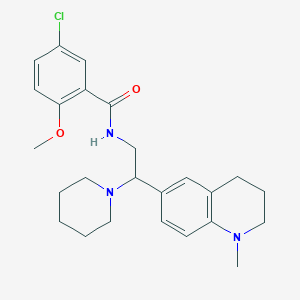![molecular formula C13H8ClF2NO B2874821 4-chloro-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol CAS No. 1224018-88-5](/img/structure/B2874821.png)
4-chloro-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 4-chloro-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol, has a molecular formula of C13H8ClF2NO and a molecular weight of 267.66 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.66 and a molecular formula of C13H8ClF2NO . Other physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Optoelectronic Properties and Bioactivity
Research on imine compounds, including derivatives of phenol with substituted imines, has shed light on their synthesis, crystal structure, and the exploration of their optoelectronic properties and bioactivity. Studies have utilized computational and experimental methods to understand their molecular structure and potential inhibition properties against proteins of SARS-CoV-2, suggesting their relevance in the development of bioactive materials and drugs (Muhammad Ashfaq et al., 2022).
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical analyses of salicylideneaniline (SA) derivatives, a class to which our compound of interest belongs, provide insights into their molecular structure through techniques such as X-ray diffraction and density functional theory (DFT). These studies contribute to the understanding of their chemical properties, which are crucial for designing materials with specific electronic and photonic applications (Güneş Demirtaş et al., 2018).
Fluorescence and Docking Studies
The fluorescence behavior and docking studies of Schiff base organic compounds derived from related chemical structures have been characterized, revealing their potential in enol-form existence in solid state and solution. These properties are particularly relevant for applications in sensing, imaging, and molecular recognition, showcasing their versatility in scientific research (Brajendra S. Kusmariya & A. Mishra, 2015).
Chemosensor Design
The design of chemosensors for the detection of specific ions in aqueous solutions utilizes the unique properties of Schiff bases and their derivatives. The development of such sensors leverages the selective and sensitive response of these compounds to environmental stimuli, which is crucial for environmental monitoring and analytical chemistry applications (F. Naderi et al., 2019).
Material Science and Conductivity
The synthesis and characterization of Schiff base oligomers and their complexes with metals demonstrate their potential in material science, particularly in the development of new materials with tailored electronic properties. These studies contribute to the advancement of technologies in areas such as organic electronics and photonics (I. Kaya & S. Koyuncu, 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-[(3,5-difluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-9-1-2-13(18)8(3-9)7-17-12-5-10(15)4-11(16)6-12/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCHTVSVCSEXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NC2=CC(=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2874738.png)

![N-[(3-chlorobenzyl)oxy]urea](/img/structure/B2874740.png)
![4-butoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2874742.png)



![3-allyl-8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874748.png)
![4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2874753.png)
![3-{[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]thio}-6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2874756.png)

![Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate](/img/structure/B2874758.png)

